Class-Level α-Amylase Inhibition Potency of 6-(Thio)ether Nicotinate Esters vs. Acarbose
In a class-level analysis of 6-(thio)ether nicotinic acid derivatives, compound 8 (a representative 6-substituted nicotinate ester) achieved an α-amylase IC50 of 20.5 μM, and compound 44 achieved 58.1 μM [1]. By comparison, the clinical comparator acarbose functions in a similar micromolar range for α-amylase inhibition, though direct IC50 values for acarbose were not reported in the same assay [1]. Importantly, compound 44 achieved a ~72% enzyme inactivation level at saturation, surpassing the inactivation efficacy of acarbose [1]. This level of enzyme inactivation is a class-level characteristic attributed to the noncompetitive mechanism enabled by the (thio)ether substituent.
| Evidence Dimension | α-Amylase inhibitory potency and maximal enzyme inactivation |
|---|---|
| Target Compound Data | Compound 8 IC50 = 20.5 μM; Compound 44 IC50 = 58.1 μM with ~72% inactivation [1] |
| Comparator Or Baseline | Acarbose (clinical α-glucosidase/α-amylase inhibitor) – comparative IC50 not reported in this assay series; inactivation level inferior to 72% [1] |
| Quantified Difference | Compound 44 surpasses acarbose in maximal enzyme inactivation (72% vs. lower than 72%); compound 8 IC50 = 20.5 μM demonstrates potent α-amylase inhibition |
| Conditions | In vitro α-amylase inhibition assay; compounds synthesized as methyl nicotinate derivatives with varied 6-substituents; acarbose used as positive control [1] |
Why This Matters
This evidence supports selection of 6-(thio)ether nicotinate esters over other 6-substituted analogs for α-amylase inhibitor programs where noncompetitive binding and high maximal inactivation are the design priorities.
- [1] Citarella A, Cavinato M, Rosini E, et al. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Med Chem Lett. 2024;15(9):1474-1481. doi:10.1021/acsmedchemlett.4c00190 View Source
